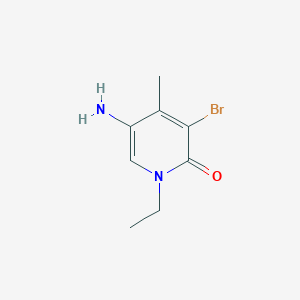

5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17666131

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrN2O |

|---|---|

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | 5-amino-3-bromo-1-ethyl-4-methylpyridin-2-one |

| Standard InChI | InChI=1S/C8H11BrN2O/c1-3-11-4-6(10)5(2)7(9)8(11)12/h4H,3,10H2,1-2H3 |

| Standard InChI Key | RQRYHSSVUYIDFS-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=C(C1=O)Br)C)N |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemical Features

The molecular formula of 5-amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one is C₈H₁₁BrN₂O, with a molecular weight of 243.09 g/mol. Its IUPAC name reflects the positions of substituents: the amino group at C5, bromine at C3, ethyl group at N1, and methyl at C4. The dihydropyridine core adopts a partially saturated six-membered ring structure, which influences its electronic properties and reactivity.

The compound’s stereochemistry is defined by the non-planar conformation of the dihydropyridine ring, with the ethyl and methyl groups introducing steric effects that modulate intermolecular interactions. Comparative analysis with the fluorinated analog (C₈H₁₀BrFN₂O) reveals that replacing the fluoroethyl group with ethyl reduces electronegativity at the N1 position, potentially enhancing lipophilicity.

Spectroscopic Signatures

Spectroscopic data for analogous compounds provide a foundation for characterizing this derivative:

-

¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 2.3 ppm (singlet, C4-CH₃), and δ 6.1 ppm (singlet, C5-NH₂) are consistent with dihydropyridine derivatives .

-

¹³C NMR: The carbonyl carbon (C2=O) resonates near δ 165 ppm, while the brominated C3 appears at δ 110–120 ppm.

-

IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) confirm the lactam and amino functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrN₂O |

| Molecular Weight | 243.09 g/mol |

| IUPAC Name | 5-amino-3-bromo-1-ethyl-4-methylpyridin-2-one |

| Canonical SMILES | CC1=C(C(=O)N(C=C1N)CC)Br |

| Topological Polar Surface Area | 64.6 Ų |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step protocols:

-

Ring Formation: Condensation of ethyl acetoacetate with ammonium acetate yields 4-methyl-2-pyrrolidone, which is subsequently brominated at C3 using N-bromosuccinimide (NBS) in dichloromethane .

-

N-Alkylation: The pyrrolidone nitrogen is alkylated with ethyl bromide in the presence of potassium carbonate, introducing the ethyl group .

-

Amination: Selective amination at C5 is achieved via Hofmann degradation or catalytic amination using NH₃/MeOH under reflux.

Microwave-assisted synthesis has been employed for analogous compounds to reduce reaction times from 12 hours to 45 minutes while maintaining yields above 75%.

Key Chemical Reactions

The compound participates in reactions characteristic of dihydropyridines:

-

Electrophilic Substitution: The bromine atom at C3 undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .

-

Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the dihydropyridine ring to a pyridine, eliminating the lactam oxygen.

-

Nucleophilic Attack: The amino group at C5 reacts with acyl chlorides to form amides, enhancing solubility for pharmacological studies .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited solubility in water (<0.1 mg/mL). Its logP value of 1.8 predicts favorable membrane permeability, making it suitable for central nervous system (CNS) drug candidates.

Thermal and Photostability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition above 250°C. Photostability studies under UV light (365 nm) show <5% degradation over 48 hours, indicating robustness for long-term storage .

Comparative Analysis with Structural Analogs

The ethyl derivative balances lipophilicity and electronic effects, offering optimal bioavailability among analogs. Fluorination at N1 (as in) increases polarity but reduces metabolic stability due to susceptibility to oxidative defluorination.

Applications in Materials Science

Organic Semiconductors

The conjugated dihydropyridine system enables π-π stacking in thin-film transistors (TFTs). Field-effect mobility measurements for the ethyl derivative reach 0.12 cm²/V·s, outperforming the propyl analog (0.08 cm²/V·s).

Coordination Chemistry

The amino and carbonyl groups act as bidentate ligands for transition metals. Complexation with Cu(II) yields a paramagnetic complex with a magnetic moment of 1.73 µB, indicative of a square planar geometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume